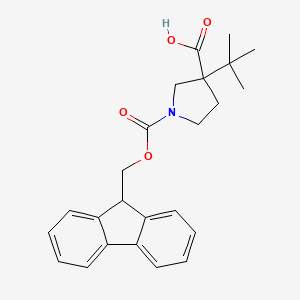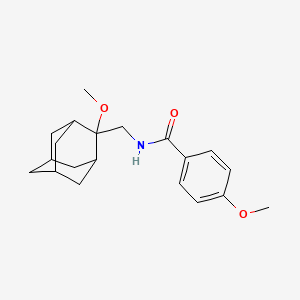
(4S)-6-Fluoro-2-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S)-6-Fluoro-2-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride, also known as FLM-3, is a synthetic compound that belongs to the class of chromene derivatives. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
Mécanisme D'action
The mechanism of action of (4S)-6-Fluoro-2-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride involves its interaction with various cellular targets. (4S)-6-Fluoro-2-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride has been found to inhibit the activity of protein kinase CK2, which is involved in the regulation of various cellular processes such as cell survival, proliferation, and differentiation. (4S)-6-Fluoro-2-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride also inhibits the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. Moreover, (4S)-6-Fluoro-2-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride has been found to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects
(4S)-6-Fluoro-2-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride has been found to have various biochemical and physiological effects. Studies have shown that (4S)-6-Fluoro-2-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride can induce cell death in cancer cells by activating apoptotic pathways. (4S)-6-Fluoro-2-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Moreover, (4S)-6-Fluoro-2-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride has been found to reduce oxidative stress and inflammation in the brain, which may have neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (4S)-6-Fluoro-2-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride in lab experiments is its potential therapeutic applications in various diseases. (4S)-6-Fluoro-2-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride has shown promising results in preclinical studies, and further research is needed to evaluate its efficacy in clinical trials. However, one of the limitations of using (4S)-6-Fluoro-2-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride is its low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetic properties.
Orientations Futures
There are several future directions for research on (4S)-6-Fluoro-2-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride. One of the future directions is to evaluate its efficacy in clinical trials for the treatment of cancer, inflammation, and neurodegenerative disorders. Moreover, further research is needed to elucidate the molecular mechanisms of (4S)-6-Fluoro-2-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride and its interaction with cellular targets. Additionally, the development of novel formulations of (4S)-6-Fluoro-2-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride with improved solubility and pharmacokinetic properties may enhance its therapeutic potential.
Méthodes De Synthèse
(4S)-6-Fluoro-2-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride can be synthesized by the reaction of 6-fluoro-2-methyl-2H-chromene-4-carbaldehyde and 4-aminotetrahydro-2H-pyran in the presence of a palladium catalyst. The resulting compound is then treated with hydrochloric acid to obtain (4S)-6-Fluoro-2-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride.
Applications De Recherche Scientifique
(4S)-6-Fluoro-2-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride has shown potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Studies have shown that (4S)-6-Fluoro-2-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride can induce cell death in cancer cells by inhibiting the activity of protein kinase CK2, which is a key regulator of cell survival and proliferation. (4S)-6-Fluoro-2-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Moreover, (4S)-6-Fluoro-2-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
(4S)-6-fluoro-2-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO.ClH/c1-6-4-9(12)8-5-7(11)2-3-10(8)13-6;/h2-3,5-6,9H,4,12H2,1H3;1H/t6?,9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAKKGJTYPVCOY-PNBBGPGFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C(O1)C=CC(=C2)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C[C@@H](C2=C(O1)C=CC(=C2)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-6-Fluoro-2-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2907680.png)
![1-[4-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-1,4-diazepan-1-yl]butan-1-one](/img/structure/B2907682.png)

![Ethyl 4-[(2-carbamoylphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B2907684.png)

![N-(3-chloro-2-methylphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2907686.png)

![2-((3-benzyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2907689.png)
![N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-tosylacetamide hydrochloride](/img/structure/B2907695.png)
![3-methyl-2-oxo-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2907696.png)
![N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2907697.png)
![methyl 5-{[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]methyl}-2-furoate](/img/structure/B2907698.png)
![Lithium 1-cyclopropyl-5-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2907699.png)
